molecular formula C16H11N5O B13579625 4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide

4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide

Cat. No.: B13579625
M. Wt: 289.29 g/mol
InChI Key: SARQAYXDOCYKSE-UHFFFAOYSA-N
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Description

4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide is a complex organic compound that features a cyano group, an imidazole ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and drug development due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures (ranging from -78°C to 150°C), inert atmospheres (e.g., nitrogen or argon), and the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions with biological macromolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, imidazole ring, and pyridine ring in a single molecule allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C16H11N5O

Molecular Weight

289.29 g/mol

IUPAC Name

4-cyano-N-(6-imidazol-1-ylpyridin-3-yl)benzamide

InChI

InChI=1S/C16H11N5O/c17-9-12-1-3-13(4-2-12)16(22)20-14-5-6-15(19-10-14)21-8-7-18-11-21/h1-8,10-11H,(H,20,22)

InChI Key

SARQAYXDOCYKSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=CN=C(C=C2)N3C=CN=C3

Origin of Product

United States

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